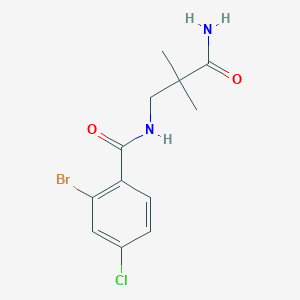![molecular formula C12H20N2O2S B6643672 4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643672.png)
4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol typically involves the reaction of 2-methyl-1,3-thiazole-5-carbaldehyde with methylamine and oxan-4-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity or altering their function. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)
- Thiamine (Vitamin B1)
- 2-Aminothiazole derivatives
Uniqueness
4-[[Methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[[methyl-[(2-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10-13-7-11(17-10)8-14(2)9-12(15)3-5-16-6-4-12/h7,15H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHUSODDKOCQIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN(C)CC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6643592.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643597.png)
![2-bromo-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-5-fluoroaniline](/img/structure/B6643605.png)


![4-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B6643614.png)
![[2-(3,4-dihydro-2H-thiochromen-4-ylamino)cyclopentyl]methanol](/img/structure/B6643623.png)
![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)

![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid](/img/structure/B6643649.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)
![N-[4-(cyanomethyl)phenyl]pyridazine-4-carboxamide](/img/structure/B6643666.png)
![2-(2-pyridin-2-ylethyl)-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B6643678.png)
